molecular formula C10H12BrNO B7978855 2-Bromo-3-(cyclopropylmethoxy)aniline

2-Bromo-3-(cyclopropylmethoxy)aniline

Cat. No.: B7978855
M. Wt: 242.11 g/mol
InChI Key: VHFBHBWMGUXALP-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclopropylmethoxy)aniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a cyclopropylmethoxy group at the 3-position of the benzene ring. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, where substituent positioning and steric/electronic profiles are critical .

Properties

IUPAC Name

2-bromo-3-(cyclopropylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7H,4-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFBHBWMGUXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(cyclopropylmethoxy)aniline typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by the introduction of the cyclopropylmethoxy group. The process may involve:

    Bromination: Aniline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Cyclopropylmethoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) to form the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclopropylmethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    Cyclopropylmethoxylation: Cyclopropylmethanol, potassium carbonate (K2CO3)

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, base (e.g., K2CO3)

Major Products

    Substitution Reactions: Formation of new carbon-carbon bonds with various substituents.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the cyclopropylmethoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

2-Bromo-3-methylaniline (CAS 54879-20-8)
  • Structure : Bromine at 2-position, methyl group at 3-position.
  • Molecular Weight : 186.04 g/mol .
  • Key Differences :
    • The methyl group is less bulky than cyclopropylmethoxy, reducing steric hindrance.
    • Methyl is a weak electron-donating group, while cyclopropylmethoxy has stronger electron donation via oxygen.
    • Reactivity: Methyl-substituted analogs may undergo faster electrophilic substitution due to lower steric hindrance .
2-Bromo-5-methylaniline (CAS 53078-85-6)
  • Structure : Bromine at 2-position, methyl at 5-position.
  • Molecular Weight : 186.04 g/mol .
  • Key Differences :
    • Substitution pattern alters electronic distribution. The para-methyl group (relative to bromine) may stabilize intermediates in substitution reactions.
    • Compared to 3-substituted analogs, the 5-methyl group imposes less steric hindrance near the reactive NH₂ group .
2-Bromo-3-(trifluoromethyl)aniline (CAS 58458-10-9)
  • Structure : Bromine at 2-position, trifluoromethyl at 3-position.
  • Molecular Weight : 240.02 g/mol .
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the NH₂ group and increasing acidity (pKa ~1-2 lower than cyclopropylmethoxy analogs).
    • Applications: Trifluoromethyl groups enhance metabolic stability in pharmaceuticals, whereas cyclopropylmethoxy may improve solubility .
5-Bromo-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]aniline
  • Structure : Bromine at 5-position, bulky benzofuran-ether substituent at 2-position.
  • Molecular Weight : 334.21 g/mol .
  • Increased molecular weight reduces solubility in non-polar solvents compared to cyclopropylmethoxy analogs .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted LogP* Notable Spectral Data (e.g., IR, MS)
2-Bromo-3-(cyclopropylmethoxy)aniline ~243.10 -NH₂, -OCH₂C₃H₅, -Br ~2.8 NH₂ stretch ~3400 cm⁻¹; Br/C-O in IR
2-Bromo-3-methylaniline 186.04 -NH₂, -CH₃, -Br ~2.1 NH₂ stretch ~3450 cm⁻¹
2-Bromo-3-(trifluoromethyl)aniline 240.02 -NH₂, -CF₃, -Br ~3.0 CF₃ stretch ~1150 cm⁻¹; MS m/z 240
5-Bromo-2-benzofuran-aniline 334.21 -NH₂, -O-benzofuran, -Br ~3.5 Aromatic C-H stretches ~3000 cm⁻¹

*LogP estimated using fragment-based methods (e.g., Hansch-Leo).

Biological Activity

2-Bromo-3-(cyclopropylmethoxy)aniline is an organic compound characterized by a bromine atom at the second position and a cyclopropylmethoxy group at the third position of the aniline ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and material science. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C11H12BrN
  • IUPAC Name : this compound
  • Molecular Weight : 240.12 g/mol

The compound's structural features, including the presence of bromine and the cyclopropyl group, are significant for its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • CNS Activity : Analogous compounds have been identified as negative allosteric modulators of metabotropic glutamate receptors, which play a critical role in neurological functions .
  • Anti-inflammatory Properties : Some derivatives have demonstrated potential in reducing inflammatory responses through inhibition of specific pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, changes in substituents on the aromatic ring or variations in the alkoxy groups can significantly alter potency and selectivity for biological targets.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 2, cyclopropylmethoxyPotential CNS activity
2-Bromo-3-methylanilineMethyl group at position 3Moderate antimicrobial
3-Bromo-4-cyclopropylanilineCyclopropyl at position 4Antimicrobial activity
4-Bromo-2-(cyclopropylmethoxy)anilineMethoxy at position 2CNS modulatory effects

Case Studies and Research Findings

  • CNS Modulation : A study highlighted that compounds structurally related to this compound act as negative allosteric modulators of metabotropic glutamate receptor 7 (mGlu7). These compounds were shown to penetrate the central nervous system effectively and exhibited anxiolytic properties in preclinical models .
  • Antimicrobial Screening : Preliminary evaluations of structurally similar compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substitutions was noted to enhance this activity, suggesting a potential pathway for developing new antibiotics.
  • Inflammation Studies : Other derivatives demonstrated anti-inflammatory effects by inhibiting phosphodiesterase pathways, which are crucial in mediating inflammatory responses. This suggests that modifications to the cyclopropyl group could lead to enhanced therapeutic profiles in inflammatory diseases .

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